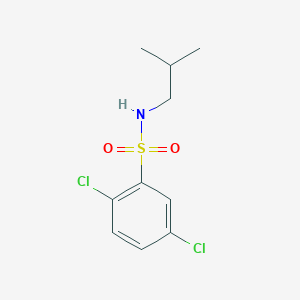![molecular formula C22H24N2O3 B360804 (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone CAS No. 337486-36-9](/img/structure/B360804.png)
(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrano[4,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.
Introduction of the Phenyl and Methoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions. Common reagents include phenylboronic acid and 4-methoxyphenylboronic acid, which react with the pyrano[4,3-c]pyrazole core in the presence of palladium catalysts.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions.
化学反应分析
Types of Reactions
(6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
Chemistry
In chemistry, (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical and clinical trials.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(6,6-Dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (6,6-dimethyl-3-phenyl-3a,4,6,7-tetrahydropyrano[4,3-c]pyrazol-2(3H)-yl)(4-methoxyphenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
337486-36-9 |
|---|---|
分子式 |
C22H24N2O3 |
分子量 |
364.4g/mol |
IUPAC 名称 |
(6,6-dimethyl-3-phenyl-3,3a,4,7-tetrahydropyrano[4,3-c]pyrazol-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O3/c1-22(2)13-19-18(14-27-22)20(15-7-5-4-6-8-15)24(23-19)21(25)16-9-11-17(26-3)12-10-16/h4-12,18,20H,13-14H2,1-3H3 |
InChI 键 |
GTNCRFAMGHPLJD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC)C |
规范 SMILES |
CC1(CC2=NN(C(C2CO1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


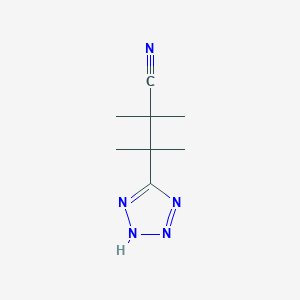
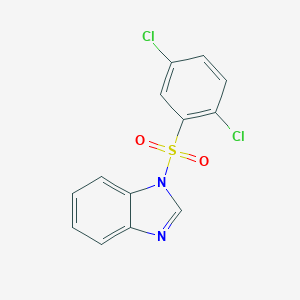
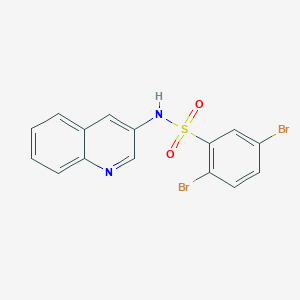
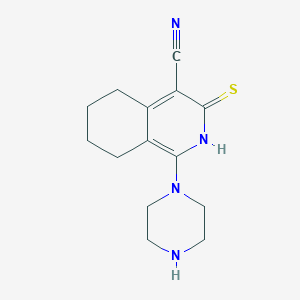
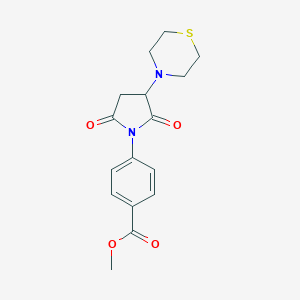
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B360767.png)
![1-[(2,5-Dibromophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B360772.png)
![4-Benzyl-5-oxo-4,5,6,7-tetrahydrobenzo[h][1,2,4]triazolo[4,3-a]quinazoline-6-spiro-1'-cyclopentane](/img/structure/B360778.png)
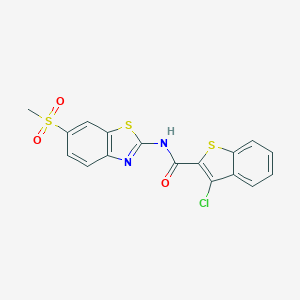
![5-(2-furyl)-N-(3-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B360836.png)
![7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B360842.png)
![2-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B360848.png)
![ethyl 6-amino-5-cyano-3-[(4-methylphenyl)sulfanylmethyl]spiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B360852.png)
